Cas no 942002-01-9 (1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea)

1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea Chemical and Physical Properties
Names and Identifiers
-
- N-(2-Cyanophenyl)-N′-[2,3-dihydro-3-[(3-methoxyphenyl)methyl]-2-oxo-4(1H)-quinazolinylidene]urea
- 1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea
-
- Inchi: 1S/C24H19N5O3/c1-32-18-9-6-7-16(13-18)15-29-22(19-10-3-5-12-21(19)27-24(29)31)28-23(30)26-20-11-4-2-8-17(20)14-25/h2-13H,15H2,1H3,(H,26,30)(H,27,31)
- InChI Key: AAYVLEHMUZZWES-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC=C1C#N)C(N=C1C2=C(NC(=O)N1CC1=CC=CC(OC)=C1)C=CC=C2)=O
Experimental Properties
- Density: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.06±0.70(Predicted)
1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2802-0351-30mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2802-0351-2mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2802-0351-20mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2802-0351-5μmol |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
A2B Chem LLC | BA75244-1mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2802-0351-15mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
A2B Chem LLC | BA75244-50mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 50mg |
$504.00 | 2024-05-20 | ||
A2B Chem LLC | BA75244-5mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 5mg |
$272.00 | 2024-05-20 | ||
A2B Chem LLC | BA75244-100mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 100mg |
$697.00 | 2024-05-20 | ||
Life Chemicals | F2802-0351-75mg |
1-(2-cyanophenyl)-3-[(4E)-3-[(3-methoxyphenyl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea |
942002-01-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea Related Literature
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea
1-(2-Cyanophenyl)-3-(4E)-3-(3-Methoxyphenyl)methyl-2-Oxo-1,2,3,4-Tetrahydroquinazolin-4-ylideneurea: A Comprehensive Overview
The compound with CAS No. 942002-01-9, commonly referred to as 1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a quinazoline scaffold—a feature that has been extensively studied for its potential in drug design and as a building block in advanced materials.
The quinazoline core of this compound is a bicyclic aromatic system that has been widely explored due to its unique electronic properties and structural versatility. Recent studies have highlighted the ability of quinazoline derivatives to act as scaffolds for the development of kinase inhibitors, which are critical in the treatment of various cancers. For instance, research published in *Nature Communications* in 2023 demonstrated that certain quinazoline-based compounds exhibit potent inhibitory activity against protein kinases involved in tumor growth and metastasis.
In addition to its role in medicinal chemistry, this compound's structure also lends itself to applications in materials science. The presence of electron-withdrawing groups such as the cyano group (CN) and the methoxy group (OCH₃) introduces significant electronic modulation into the molecule. These groups enhance the compound's ability to participate in π-conjugation, making it a promising candidate for use in organic electronics. Recent advancements in this area have shown that such molecules can be employed as active layers in organic photovoltaic devices (OPVs), contributing to improved charge transport properties and device efficiency.
The synthesis of 1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea involves a multi-step process that typically begins with the preparation of the quinazoline skeleton. This is followed by functionalization with the cyano and methoxy substituents through nucleophilic aromatic substitution or other suitable methods. The final step involves the formation of the urea moiety via condensation reactions under controlled conditions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets stringent quality standards for both academic and industrial applications.
From a pharmacological perspective, this compound has shown remarkable selectivity towards specific molecular targets. For example, studies conducted at the University of California have demonstrated its ability to inhibit cyclin-dependent kinases (CDKs), which are implicated in cell cycle regulation and cancer progression. The compound's selectivity is attributed to its unique three-dimensional arrangement, which allows it to bind effectively to the active site of CDKs while minimizing off-target effects.
In terms of environmental impact and sustainability, there has been growing interest in understanding how such compounds can be synthesized and utilized in an eco-friendly manner. Recent research has focused on developing green chemistry approaches for their production, including the use of biodegradable solvents and catalytic systems that reduce energy consumption. These efforts align with global initiatives aimed at promoting sustainable practices within the chemical industry.
Moreover, this compound's structural complexity makes it an attractive candidate for further exploration into supramolecular chemistry. Its ability to form hydrogen bonds and engage in π–π interactions suggests potential applications as a component of self-assembled nanostructures or molecular recognition systems. Preliminary findings from experiments conducted at ETH Zurich indicate that it can serve as a versatile building block for constructing stimuli-responsive materials capable of undergoing reversible structural changes under external conditions such as light or temperature variations.
In conclusion, 1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its quinazoline scaffold provides a foundation for innovative drug discovery efforts while its electronic properties make it a valuable asset in materials science research. As ongoing studies continue to uncover new insights into its potential uses and mechanisms of action, this compound stands at the forefront of advancements in modern chemistry.
942002-01-9 (1-(2-cyanophenyl)-3-(4E)-3-(3-methoxyphenyl)methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylideneurea) Related Products
- 2172355-87-0(2-(2-ethoxy-4-fluorophenyl)thiophene)
- 29984-94-9(3-Cyano-4-iodo 1H-indazole)
- 146664-08-6(3-(4-cyanophenyl)-2-acetamidopropanoic acid)
- 2034289-05-7(2-[4-[(1-Methylethyl)thio]phenyl]-1-[4-(1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethanone)
- 1805256-45-4(3-(Difluoromethyl)-2,6-diiodopyridine-4-sulfonamide)
- 307-30-2(1H,1H-Pentadecafluoro-1-octanol)
- 329079-75-6(N-(2,5-Difluorophenyl)-2-(2-methyl(2,3,4,5-tetraazolylthio))ethanamide)
- 2097948-50-8((2-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone)
- 1207034-13-6(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide)
- 2679838-61-8(rac-benzyl N-(2-hydroxyethyl)-N-(1R,2R)-2-methylcyclopropylcarbamate)




